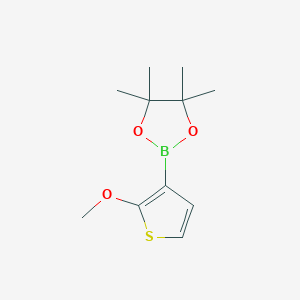
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MTBD, is a boronic acid derivative that has gained attention in the scientific community due to its unique chemical properties and potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Asymmetric Reduction of Prochiral Ketones
- Field : Organic Chemistry
- Application : Dioxaborolanes can be used for the asymmetric reduction of prochiral ketones at room temperature . This process involves the use of a chiral 1,3,2-dioxaborolane, which is synthesized from a labdane-type diterpene .
- Method : The B-methoxy-dioxaborolane is synthesized from 2a,3a-dihydroxycativic acid, a labdane-type diterpene isolated from aerial parts of Baccharis scandens DC . The borane-dimethyl sulfide complex is used as the hydride source .
- Results : The corresponding optically active alcohols were achieved in high chemical yields and good enantioselectivities .
Preparation of High-Performance Vitrimers
- Field : Materials Science
- Application : Dioxaborolanes can be used to prepare vitrimers from polymers such as poly(methyl methacrylate), polystyrene, and high-density polyethylene . These vitrimers, although permanently cross-linked, can be processed multiple times by means of extrusion or injection molding .
- Method : The metathesis of dioxaborolanes, which is rapid and thermally robust, is used to prepare these vitrimers .
- Results : The resulting vitrimers show superior chemical resistance and dimensional stability and can be efficiently assembled .
Self-Healing Polymers
- Field : Polymer Science
- Application : Dioxaborolanes can be used in the preparation of self-healing polymers . These polymers are able to change their topology without decreasing their connectivity thanks to exchange reactions, which maintain constant the number of chemical bonds and cross-links .
- Method : The self-healing property is achieved through the formation of reversible B–O bonds between boronic acid and diols .
- Results : The resulting polymers exhibit the desired chemical and mechanical resistance of cross-linked polymers, while still being able to be reshaped and recycled at will .
Positron-Emitting, Fluorescent Multimodality Biomolecule Generation
- Field : Bioconjugate Chemistry
- Application : Dioxaborolanes can be used to greatly simplify imaging probe production . This involves the use of a biotin-bearing dioxaborolane, which facilitates antibody immobilization on a streptavidin-agarose solid-phase support .
- Method : Treatment with aqueous fluoride triggers fluoride-labeled antibody release from the solid phase, separated from unlabeled antibody, and creates [18F]-trifluoroborate-antibody for positron emission tomography and near-infrared fluorescent (PET/NIRF) multimodality imaging .
- Results : This dioxaborolane-fluoride reaction is bioorthogonal, does not inhibit antigen binding, and increases [18F]-specific activity relative to solution-based radiosyntheses .
Preparation of High-Performance Vitrimers
- Field : Materials Science
- Application : Dioxaborolanes can be used to prepare vitrimers from polymers such as poly(methyl methacrylate), polystyrene, and high-density polyethylene . These vitrimers, although permanently cross-linked, can be processed multiple times by means of extrusion or injection molding .
- Method : The metathesis of dioxaborolanes, which is rapid and thermally robust, is used to prepare these vitrimers .
- Results : The resulting vitrimers show superior chemical resistance and dimensional stability and can be efficiently assembled .
Asymmetric Reduction of Prochiral Ketones
- Field : Organic Chemistry
- Application : Dioxaborolanes can be used for the asymmetric reduction of prochiral ketones at room temperature . This process involves the use of a chiral 1,3,2-dioxaborolane, which is synthesized from a labdane-type diterpene .
- Method : The B-methoxy-dioxaborolane is synthesized from 2a,3a-dihydroxycativic acid, a labdane-type diterpene isolated from aerial parts of Baccharis scandens DC . The borane-dimethyl sulfide complex is used as the hydride source .
- Results : The corresponding optically active alcohols were achieved in high chemical yields and good enantioselectivities .
Eigenschaften
IUPAC Name |
2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)8-6-7-16-9(8)13-5/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFVWNPIAHXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
2073096-04-3 |
Source


|
| Record name | 2-(2-methoxythiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

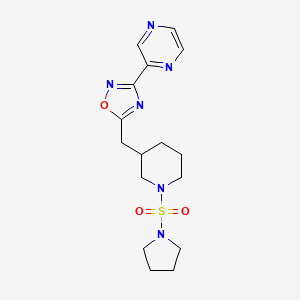
![Ethyl 5-amino-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2739805.png)
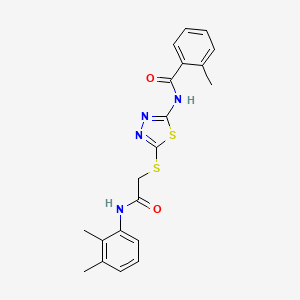
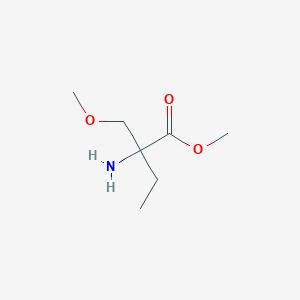
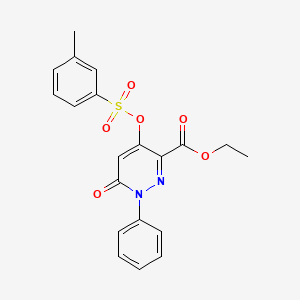
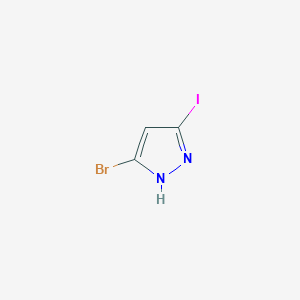
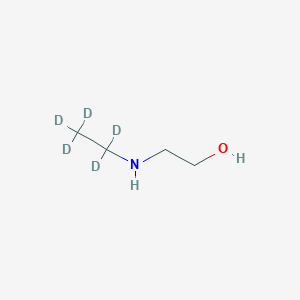
![N'-(2,5-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2739812.png)
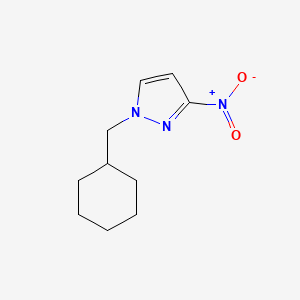
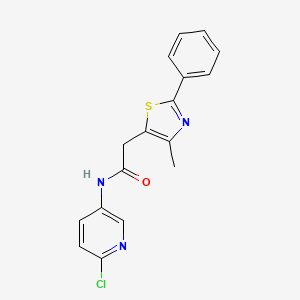
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2739818.png)
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2739820.png)
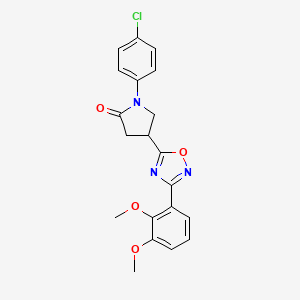
![3-(4-Fluorophenyl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2739822.png)